molecular formula C17H29NO4S B6978780 (2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone

(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone

Cat. No.: B6978780
M. Wt: 343.5 g/mol
InChI Key: ABNBAMNFHZQCQO-UHFFFAOYSA-N
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Description

(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[45]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone is a complex organic compound with a unique spiro structure This compound is characterized by the presence of a spiro linkage between a sulfur-containing ring and a cyclohexyl group

Properties

IUPAC Name

(2,2-dioxo-6-oxa-2λ6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4S/c1-13-8-14(10-16(2,3)9-13)15(19)18-5-6-22-17(11-18)4-7-23(20,21)12-17/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNBAMNFHZQCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)C(=O)N2CCOC3(C2)CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spiro linkage through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the construction of more complex molecules.

    Biology: Its potential biological activity is of interest for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Medicine: The compound may exhibit therapeutic properties, such as anticancer or antimicrobial activity, making it a candidate for drug development.

    Industry: Its chemical stability and reactivity can be leveraged in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate biological pathways. The spiro structure allows for unique binding interactions, potentially leading to high specificity and potency in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-oxa-2-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride
  • 1-(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[45]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone stands out due to its specific spiro linkage and the presence of the trimethylcyclohexyl group

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